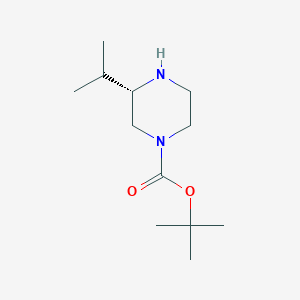

(S)-1-Boc-3-isopropylpiperazine

説明

Significance of Piperazine (B1678402) Scaffold in Asymmetric Synthesis and Medicinal Chemistry

The piperazine ring is a cornerstone in the development of new pharmaceutical agents. nih.gov It is one of the most prevalent nitrogen-containing heterocycles found in drug discovery and is a key component in numerous blockbuster drugs. mdpi.comnih.gov Its widespread use stems from its unique physicochemical properties, including its basicity, solubility, reactivity, and conformational characteristics, which can be fine-tuned to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov The piperazine moiety is frequently employed as a linker between different parts of a drug scaffold and is known to contribute to a broad spectrum of pharmacological activities, including anticancer, antidepressant, antiviral, and anti-inflammatory properties. nih.govnih.govresearchgate.net

The piperazine scaffold is widely recognized as a "privileged structure" in medicinal chemistry. nih.govnih.govresearchgate.net A privileged structure is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for the development of novel therapeutic agents. nih.govnih.gov The ability of the piperazine ring to be present in drugs across various chemical classes and therapeutic applications underscores its privileged status. nih.gov Its two nitrogen atoms provide sites for substitution, allowing for the introduction of diverse functional groups that can interact with biological receptors and improve pharmacokinetic properties like water solubility, which is crucial for bioavailability. nih.govresearchgate.net

Chirality, the property of "handedness" in molecules, is a fundamental concept in pharmacology and drug design. pharmabiz.comresearchfloor.org A molecule with a chiral center can exist as two non-superimposable mirror images called enantiomers. mdpi.comlongdom.org Although enantiomers have identical chemical formulas and connectivity, they can exhibit profoundly different pharmacological, metabolic, and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. mdpi.comrsc.org

One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause harmful side effects. pharmabiz.com The infamous case of thalidomide, where one enantiomer was a sedative and the other was teratogenic, is a stark reminder of the critical importance of stereochemistry in drug safety. researchfloor.org Consequently, modern drug development places a strong emphasis on producing single-enantiomer drugs to enhance therapeutic efficacy and minimize potential risks. researchfloor.orgrsc.org The presence of a defined chiral center, as in (S)-1-Boc-3-isopropylpiperazine, is therefore a critical design element for achieving target specificity and a favorable safety profile. longdom.org

Despite the importance of chiral piperazines, their stereoselective synthesis presents significant challenges for organic chemists. rsc.org While substituting the nitrogen atoms of the piperazine ring is relatively straightforward, the controlled introduction of substituents, particularly at the carbon atoms (C-substitution) to create chiral centers, is much more difficult. nih.govrsc.org An analysis of piperazine-containing drugs reveals a lack of structural diversity on the carbon backbone, with the vast majority being substituted only at the nitrogen positions. rsc.orgnih.gov

This limitation means that a large area of potentially valuable chemical space remains unexplored. rsc.orgnih.gov The development of new, efficient methods for the asymmetric synthesis of C-substituted piperazines is a key area of research. nih.govrsc.org These methods must control not only which enantiomer is formed (enantioselectivity) but also the relative spatial arrangement of substituents (diastereoselectivity) when multiple chiral centers are present. Overcoming these synthetic hurdles is crucial for accessing novel, structurally complex piperazine derivatives for drug discovery. nih.govnih.gov

Overview of Boc-Protected Amine Derivatives in Organic Synthesis

In the multi-step synthesis of complex molecules like pharmaceuticals, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. This masking is achieved using a "protecting group." Boc-protected amine derivatives are central to this strategy, particularly in peptide synthesis and the construction of nitrogen-containing pharmaceuticals. numberanalytics.com

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups used for amines in organic synthesis. wikipedia.orgbzchemicals.comresearchgate.net It is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), which converts the reactive amine into a less reactive carbamate (B1207046). total-synthesis.commasterorganicchemistry.com

The popularity of the Boc group stems from several key advantages:

Stability: It is stable under a wide range of conditions, including basic hydrolysis, catalytic hydrogenation, and reactions with many nucleophiles. total-synthesis.comtcichemicals.com

Ease of Removal: The Boc group is acid-labile, meaning it can be easily removed under mild acidic conditions, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgmasterorganicchemistry.com The removal process is clean, typically generating gaseous byproducts like carbon dioxide and isobutene. total-synthesis.com

Orthogonality: Its acid-lability makes it "orthogonal" to other common protecting groups, such as the base-labile Fmoc group or the hydrogenolysis-labile Cbz group. total-synthesis.comnumberanalytics.com This orthogonality allows for the selective deprotection of one functional group in the presence of others, a critical requirement in complex synthesis. numberanalytics.comorganic-chemistry.org

Table 1: Common Conditions for Boc Group Manipulation

| Reaction | Reagents | Typical Solvents | Key Features |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), often with a base (e.g., triethylamine, DMAP, NaOH) numberanalytics.combzchemicals.com | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Acetonitrile, Water wikipedia.orgbzchemicals.com | High yield, mild conditions, versatile for many amines. bzchemicals.com |

| Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) wikipedia.orgmasterorganicchemistry.com | Dichloromethane (DCM), Methanol, Dioxane wikipedia.orgbzchemicals.com | Acid-labile, generates volatile byproducts. total-synthesis.com |

Influence of Boc Protection on Reactivity and Selectivity

The introduction of a Boc group does more than just mask an amine's reactivity; it can also influence the selectivity of subsequent reactions. By converting a basic amine into a neutral carbamate, the Boc group alters the electronic properties of the piperazine ring. researchgate.netrsc.org This electronic change can prevent unwanted side reactions that might otherwise occur with a free amine. nih.gov

Furthermore, the steric bulk of the Boc group can direct incoming reagents to a specific position on the molecule, a phenomenon known as steric hindrance. numberanalytics.com This can be a powerful tool for achieving regioselectivity in reactions on the piperazine scaffold. In some cases, the presence of the Boc group is essential for the success of a reaction. For example, in a one-pot reaction involving reductive amination, the addition of Boc₂O can trap the desired secondary amine product, preventing it from over-reacting to form an unwanted tertiary amine. nih.gov The strategic use of the Boc group is therefore a key element in controlling the outcome of complex synthetic sequences. researchgate.netnih.gov

Defining the Research Focus: this compound as a Chiral Building Block

A prime exemplar of a valuable chiral building block is This compound . This compound features a piperazine ring with a chiral center at the 3-position, conferred by an isopropyl group, and one of its nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group. The specific '(S)' stereoconfiguration and the presence of the bulky isopropyl group provide a defined three-dimensional structure that can be exploited in stereoselective synthesis.

The Boc protecting group is a critical feature of this building block. It serves two main purposes: it deactivates one of the nitrogen atoms, allowing for selective functionalization of the other, and its steric bulk can influence the stereochemical outcome of reactions at or near the piperazine ring. Furthermore, the Boc group can be readily removed under acidic conditions, a process that is often compatible with a wide range of other functional groups present in a complex molecule.

The primary utility of this compound lies in its role as a precursor for the synthesis of more complex chiral molecules. It has been identified as a key intermediate in the preparation of heteroaromatic derivatives that act as phosphodiesterase 4 (PDE4) inhibitors. PDE4 is an enzyme involved in inflammatory pathways, and its inhibition is a therapeutic strategy for treating inflammatory diseases. The precise stereochemistry of the piperazine moiety in these inhibitors is often crucial for their potency and selectivity.

The application of this compound allows for the introduction of a specific chiral piperazine fragment into the target molecule, ensuring the desired stereochemical configuration in the final product. This approach is a cornerstone of modern drug discovery and development, where the synthesis of single-enantiomer drugs is increasingly demanded by regulatory agencies to ensure safety and efficacy. The availability of well-defined chiral building blocks like this compound is thus a critical enabler of innovation in the pharmaceutical industry.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 475272-54-9 |

| Molecular Formula | C₁₂H₂₄N₂O₂ |

| Molecular Weight | 228.33 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point (Predicted) | 298.4 ± 15.0 °C |

| Density (Predicted) | 0.980 ± 0.06 g/cm³ |

| pKa (Predicted) | 8.39 ± 0.40 |

Data sourced from CookeChem.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl (3S)-3-propan-2-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9(2)10-8-14(7-6-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLAQCKNCBYTIF-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647492 | |

| Record name | tert-Butyl (3S)-3-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475272-54-9 | |

| Record name | tert-Butyl (3S)-3-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 1 Boc 3 Isopropylpiperazine

Asymmetric Synthesis Approaches to Chiral Piperazines

The development of new methods for the asymmetric synthesis of chiral N-heterocycles is critical, particularly as regulatory requirements often mandate the study of individual enantiomers of a chiral drug. rsc.org While many piperazine-containing drugs are substituted at the nitrogen atoms, there is growing interest in exploring the chemical space of carbon-substituted piperazines to create novel molecular architectures. rsc.org Asymmetric synthesis provides the most direct route to enantiomerically pure compounds, avoiding the need for classical resolution, which can be inefficient. Key approaches include chiral pool synthesis, which utilizes readily available chiral starting materials, and catalytic asymmetric reactions, which employ chiral catalysts to induce stereoselectivity. rsc.orgnih.gov

Chiral pool synthesis is a powerful strategy that leverages the natural abundance of enantiomerically pure compounds, such as amino acids and carbohydrates, as starting materials. nih.govbaranlab.org This approach incorporates a pre-existing stereocenter from the starting material into the final product, providing a reliable method for controlling the absolute stereochemistry.

Natural α-amino acids are highly versatile and cost-effective chiral precursors for synthesizing complex molecules, including chiral piperazines. baranlab.orgnih.govrsc.org A common strategy involves using an amino acid like L-valine, which possesses the requisite (S)-configuration and isopropyl group, as the foundational stereocenter for (S)-1-Boc-3-isopropylpiperazine.

A general and scalable route starts from α-amino acids to produce orthogonally protected, enantiomerically pure 2-substituted piperazines in a few steps. rsc.org For instance, a synthetic pathway can commence with the conversion of an α-amino acid into a chiral 1,2-diamine. This intermediate can then undergo an aza-Michael addition to form the piperazine (B1678402) ring. This methodology has been successfully applied to multigram-scale synthesis. rsc.org Another powerful method involves palladium-catalyzed carboamination reactions using substituted ethylenediamine (B42938) derivatives derived from amino acids to form the piperazine ring with high diastereoselectivity and enantiomeric excess. nih.govnih.gov This modular approach allows for the construction of piperazines with varied substituents in just 4-5 steps from commercially available amino acids. nih.govnih.gov

| Amino Acid Precursor | Key Transformation | Product Type | Reported Yield/Selectivity | Reference |

|---|---|---|---|---|

| Various α-amino acids | Aza-Michael addition of a derived chiral 1,2-diamine | Orthogonally protected 2-substituted piperazines | Scalable to multigram quantities | rsc.org |

| Various amino acids | Pd-catalyzed carboamination | cis-2,6-disubstituted piperazines | 95–99% ee; 14:1 to >20:1 dr | nih.govnih.gov |

| L-glutamic acid | Multi-step conversion via diol and ditosylate intermediates | 3-(N-Boc amino) piperidine (B6355638) derivatives | 44% to 55% overall yield | niscpr.res.inresearchgate.net |

An alternative to using natural amino acids directly is to start from other readily available enantiopure intermediates. These intermediates, which already contain the desired stereochemistry, can be transformed into the target piperazine through a series of chemical modifications. For example, the synthesis of chiral piperazines can be achieved starting from enantiopure building blocks like (S)-1-Boc-3-hydroxypiperidine. chemicalbook.comnih.gov While not a direct precursor to the isopropyl-substituted target, the principles of manipulating such chiral synthons are broadly applicable.

The synthesis of these intermediates often relies on methods like enzymatic resolution or asymmetric reduction. For example, (S)-N-Boc-3-hydroxypiperidine can be efficiently produced by the asymmetric reduction of N-Boc-piperidin-3-one using a specific carbonyl reductase enzyme, achieving high conversion and excellent enantioselectivity. nih.gov Once obtained, such an enantiopure intermediate can be chemically modified through functional group interconversions to introduce the desired isopropyl group at the C3 position, followed by protection to yield this compound.

Catalytic asymmetric reactions represent a highly efficient and atom-economical approach to synthesizing chiral molecules. These methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Palladium-based catalysts have proven particularly effective in the synthesis of chiral piperazines.

Palladium-catalyzed intramolecular carboamination of alkenes is a robust method for constructing the piperazine ring. nih.gov This strategy allows for the stereoselective preparation of enantiomerically enriched piperazines. nih.govnih.gov The process typically involves reacting an aryl or alkenyl halide with a substituted ethylenediamine derivative, which is often derived from a chiral amino acid to ensure enantioselectivity. nih.gov

The catalytic cycle is believed to start with the oxidative addition of an aryl or alkenyl bromide to a Pd(0) complex. The resulting Pd(II) intermediate then reacts with the amine to form an amido complex. This is followed by a syn-aminopalladation of the pendant alkene and subsequent C-C bond-forming reductive elimination to yield the piperazine product. nih.gov This method consistently produces cis-disubstituted piperazines with high levels of diastereoselectivity and enantiomeric excess (95-99% ee). nih.govnih.gov

| Substrate Type | Catalyst System | Product | Key Outcome | Reference |

|---|---|---|---|---|

| γ-aminoalkene derivatives | Pd2(dba)3 / P(2-furyl)3 / NaOtBu | cis-2,6-disubstituted piperazines | Excellent diastereoselectivity (14:1 to >20:1) | nih.gov |

| Aryl/alkenyl halides and ethylenediamine derivatives | Palladium(0) complexes | Enantiomerically enriched piperazines | 95–99% ee | nih.gov |

Asymmetric palladium-catalyzed decarboxylative allylic alkylation (DAAA) is a powerful tool for creating stereocenters, including those found in piperazine structures. rsc.orgnih.gov This reaction has been successfully used to synthesize highly enantioenriched piperazin-2-ones, which are versatile intermediates that can be reduced to the corresponding chiral piperazines. rsc.orgnih.gov

The DAAA process typically involves the reaction of an N-protected piperazin-2-one (B30754) with an allyl carbonate in the presence of a palladium catalyst and a chiral ligand. nih.gov The mechanism involves the formation of a π-allylpalladium complex and an enolate, which then recombine to form the allylated product. nih.gov This method allows for the synthesis of α-secondary and α-tertiary piperazin-2-ones and their corresponding piperazines. nih.gov The use of specific chiral ligands, such as (S)-(CF3)3-t-BuPHOX, in nonpolar solvents has been shown to be crucial for achieving high enantioselectivity in related systems. nih.gov This approach has been applied to the synthesis of medicinally important molecules and their analogues. nih.gov

| Substrate | Catalyst/Ligand | Product | Reported Yield/Selectivity | Reference |

|---|---|---|---|---|

| Differentially N-protected piperazin-2-ones | Palladium / Chiral Ligand | Enantioenriched tertiary piperazin-2-ones | High enantiomeric excess | rsc.orgnih.gov |

| 1,4-Diazepan-5-ones | Palladium / (S)-(CF3)3-t-BuPHOX | gem-disubstituted diazepanones | Up to >99% yield and 95% ee | nih.gov |

Catalytic Asymmetric Reactions

Enantioselective Hydrogenation

Enantioselective hydrogenation represents a powerful strategy for the synthesis of chiral molecules. While direct enantioselective hydrogenation to form this compound is not extensively detailed in the provided search results, the principle involves the use of a prochiral precursor, such as a dehydropiperazine derivative, which is then hydrogenated using a chiral catalyst. These catalysts, typically transition metal complexes with chiral ligands, facilitate the addition of hydrogen across the double bond in a stereoselective manner, leading to the desired enantiomer. The success of this method hinges on the selection of an appropriate catalyst and reaction conditions to achieve high enantiomeric excess (ee) and yield. The development of effective heterogeneous enantioselective catalysts is crucial for balancing reactivity and chiral selectivity.

Asymmetric Lithiation-Substitution of N-Boc-Piperazines

A significant advancement in the synthesis of enantiopure piperazines involves the asymmetric lithiation-substitution of N-Boc protected piperazines. figshare.comnih.govacs.org This method allows for the direct functionalization of the piperazine ring at the α-position. mdpi.com The process typically utilizes a strong base, such as s-butyllithium (s-BuLi), in the presence of a chiral ligand like (-)-sparteine (B7772259) or a (+)-sparteine surrogate, to deprotonate the position adjacent to the nitrogen atom stereoselectively. figshare.comnih.govacs.orgmdpi.com The resulting lithiated intermediate is then quenched with an electrophile to introduce the desired substituent.

Key findings from research in this area include:

The choice of the electrophile and the substituent on the distal nitrogen atom significantly influences both the yield and the enantioselectivity of the reaction. figshare.comnih.gov

Mechanistic studies, including in situ IR spectroscopy, have been crucial for optimizing lithiation times and understanding side reactions, such as ring-fragmentation of the lithiated intermediates. nih.govacs.org

The use of sterically hindered N-alkyl groups can minimize ring fragmentation. nih.govacs.org

A "diamine switch" strategy has been developed to enhance enantioselectivity with certain electrophiles. nih.govacs.org

Protocols for direct lithiation at temperatures higher than the conventional -78 °C, such as at -50 °C, have been successfully developed, which can be advantageous for practical applications. mdpi.com

This methodology provides a powerful route to a range of α-substituted piperazines with good diastereocontrol. mdpi.com

Enzyme-Mediated Chiral Resolution Techniques

Enzymatic kinetic resolution is a widely used and effective method for obtaining enantiomerically pure compounds. This technique relies on the ability of enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the preparation of this compound, this would typically involve the resolution of a racemic mixture of 3-isopropylpiperazine or a derivative thereof.

While specific examples for this compound are not detailed, the general approach involves the acylation of the racemic amine. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unacylated forms. The rising demand for enantiomerically pure pharmaceuticals has spurred the development of these environmentally friendly synthetic methods. mdpi.com Lipases, in particular, are noted for their ability to catalyze hydrolysis and transesterification reactions on a variety of substrates to produce valuable chiral intermediates. mdpi.com The efficiency of such resolutions is highly dependent on the choice of enzyme, solvent, and acylating agent. mdpi.com

Specific Synthetic Pathways to this compound

The most direct and common method for the synthesis of this compound involves the protection of the commercially available or pre-synthesized (S)-3-isopropylpiperazine.

Protection of (S)-3-isopropylpiperazine with Boc Anhydride

The protection of the nitrogen atom of an amine with a tert-butoxycarbonyl (Boc) group is a fundamental and widely practiced transformation in organic synthesis. organic-chemistry.org In the context of synthesizing this compound, this involves reacting (S)-3-isopropylpiperazine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O). google.com This reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of the amine on the Boc anhydride. organic-chemistry.orggoogle.com

Optimization of Reaction Conditions and Reagents

The efficiency of the Boc protection of (S)-3-isopropylpiperazine can be influenced by several factors. Optimization of these parameters is crucial for achieving high yields and purity.

| Parameter | Variation | Effect on Reaction |

| Base | Aqueous base (e.g., sodium carbonate, sodium hydroxide) or organic base (e.g., triethylamine) | The choice of base can affect the reaction rate and minimize side products. Aqueous bases are common for water-soluble starting materials. organic-chemistry.orggoogle.com |

| Solvent | Aqueous or anhydrous conditions can be employed. Common solvents include dichloromethane (B109758), ethanol/water mixtures, and tetrahydrofuran. organic-chemistry.orggoogle.comgoogle.com | The solvent system is chosen based on the solubility of the reactants and reagents. |

| Temperature | Typically conducted at room temperature. google.com | Mild temperatures are usually sufficient and help to prevent the degradation of reagents. |

| Reaction Time | Varies from a few hours to overnight. google.com | Reaction progress is often monitored by techniques like TLC or LC-MS to determine the optimal time. |

The use of catalysts such as iodine or perchloric acid adsorbed on silica (B1680970) gel has been shown to improve the efficiency of N-Boc protection for various amines under solvent-free conditions, although their specific application to (S)-3-isopropylpiperazine is not detailed. organic-chemistry.org

Alternative Synthetic Routes and Mechanistic Considerations

For instance, a related synthesis of (S)-1-Boc-3-methylpiperazine was achieved by converting (S)-2-methylpiperazine to the desired product with a 94% yield. chemicalbook.com This suggests that if a suitable chiral precursor to the isopropyl-substituted piperazine can be synthesized, it can be readily converted to the final product.

Mechanistically, the Boc protection of an amine involves the nucleophilic attack of the nitrogen atom on one of the carbonyl carbons of Boc anhydride. This is followed by the departure of the other tert-butoxycarbonyl group as a stable leaving group (which decomposes to tert-butanol (B103910) and carbon dioxide). The presence of a base is crucial to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction.

Control of Stereochemistry in Piperazine Synthesis

For chiral molecules like this compound, controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount. The biological activity of enantiomers can differ significantly, making stereoselective synthesis a critical challenge.

Diastereoselective synthesis aims to selectively produce one diastereomer over others. In piperazine synthesis, this often involves controlling the relative stereochemistry of two or more substituents on the ring.

One powerful, atom-economical method is the iridium-catalyzed formal [3+3] cycloaddition of imines. nih.govacs.org This reaction dimerizes imines featuring a "CH=N—CH₂" motif to construct C-substituted piperazines with high yields and excellent regio- and diastereoselective control. nih.govacs.org The use of an iridium catalyst like [IrCl(cod)(PPh₃)] under mild conditions allows for the selective formation of a single, previously unreported diastereomer. nih.gov

Another approach is the manganese-mediated reductive cyclization of imines, which effectively produces trans-aryl-substituted piperazines. nih.gov This method utilizes manganese(0) and a Brønsted acid to achieve the desired diastereoselectivity. nih.gov Furthermore, direct diastereoselective α-C–H lithiation of N-Boc protected piperazines, followed by trapping with an electrophile, provides access to α-functionalized piperazines with generally good levels of diastereocontrol. mdpi.com A highly diastereoselective intramolecular hydroamination has also been reported as a key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org

Table 3: Diastereoselective Methods for Piperazine Synthesis

| Method | Catalyst/Reagent | Key Feature | Selectivity | Reference |

|---|---|---|---|---|

| [3+3] Cycloaddition | [IrCl(cod)(PPh₃)] | Dimerization of imines | Excellent regio- and diastereoselectivity | nih.govacs.org |

| Reductive Cyclization | Manganese(0) | Dimerization of imines | Forms trans-aryl-substituted piperazines | nih.gov |

To achieve enantioselective control, where one specific enantiomer (e.g., the (S)-isomer) is the desired product, chiral auxiliaries are often employed. A chiral auxiliary is an optically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed, leaving behind an enantioenriched product.

A classic example of this strategy is the Strecker reaction, used for synthesizing amino acids and their derivatives. In one synthesis of a chiral bicyclo[1.1.1]pentane (BCP) amino acid, (R)-2-phenylglycinol was used as a chiral auxiliary. nih.gov It reacts with an aldehyde to form a chiral Schiff base, which then directs the nucleophilic attack of a cyanide source to one face of the molecule, resulting in a mixture of diastereomers that can be separated. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched amino acid. nih.gov

Other widely used chiral auxiliaries in asymmetric synthesis include Oppolzer's camphorsultam, which is effective in Michael reactions and cycloadditions, and (S)-1-amino-2-methoxymethylpyrrolidine (SAMP). The selection of the appropriate chiral auxiliary is crucial and depends on the specific transformation and substrate. The development of palladium-catalyzed reactions using chiral ligands, such as electron-deficient PHOX ligands, has also enabled the enantioselective synthesis of chiral piperazinones, which can be reduced to the corresponding chiral piperazines. nih.gov

Table 4: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Abbreviation | Typical Application | Reference |

|---|---|---|---|

| (R)-2-Phenylglycinol | - | Strecker-type amino acid synthesis | nih.gov |

| (S)-1-Amino-2-methoxymethylpyrrolidine | SAMP | Asymmetric formation of hydrazones | |

| (1R)-(+)-2,10-Camphorsultam | Oppolzer's Sultam | Michael reactions, Claisen rearrangements, cycloadditions |

Reaction Mechanisms and Transformational Chemistry of S 1 Boc 3 Isopropylpiperazine

Reactivity Profile of Boc-Protected Piperazines

The introduction of a Boc-protecting group onto a piperazine (B1678402) nitrogen atom significantly alters the molecule's reactivity. This group is an electron-withdrawing carbamate (B1207046) that decreases the nucleophilicity of the nitrogen to which it is attached. Consequently, the unprotected nitrogen atom becomes the primary site for nucleophilic reactions.

Beyond the reactivity of the nitrogen atoms, the Boc group plays a crucial role in directing the functionalization of the carbon atoms of the piperazine ring, particularly at the α-position (the carbon adjacent to the protected nitrogen). beilstein-journals.orgnih.gov This has enabled the development of methods for direct C-H functionalization, which are otherwise challenging due to the presence of two nitrogen atoms that can lead to side reactions or inhibit catalyst activity. encyclopedia.pub

Key reactivity patterns include:

Direct α-C–H Lithiation : The Boc group facilitates the deprotonation of the adjacent C-H bond using strong bases like sec-butyllithium (B1581126) (s-BuLi). beilstein-journals.orgresearchgate.net This generates a lithiated intermediate that can be trapped by various electrophiles, allowing for the introduction of substituents onto the carbon skeleton of the piperazine ring. beilstein-journals.orgnsf.gov

Photoredox Catalysis : N-Boc piperazines can undergo C-H functionalization reactions, such as arylation, vinylation, and alkylation, under photoredox conditions. encyclopedia.pubnsf.gov These methods often proceed via radical intermediates and offer a powerful way to form new carbon-carbon bonds. encyclopedia.pub

While significant progress has been made, the enantioselective α-functionalization of N-Boc-protected piperazines remains a developing area of research. beilstein-journals.orgnih.gov

Deprotection Strategies of the Boc Group

The Boc group is valued for its stability under a wide range of reaction conditions, yet it can be readily removed when desired, typically under acidic conditions. fishersci.co.uk This cleavage is a critical step in multi-step syntheses, unmasking the secondary amine for further reactions.

The standard method for Boc deprotection is treatment with a strong acid. fishersci.co.ukresearchgate.net The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which can be trapped or decompose to isobutylene (B52900) gas. commonorganicchemistry.com The resulting carbamic acid intermediate then readily decarboxylates to yield the free amine as its corresponding acid salt. commonorganicchemistry.com

Trifluoroacetic Acid (TFA): TFA is a commonly used reagent for Boc removal, often used neat or as a solution in a solvent like dichloromethane (B109758) (DCM). fishersci.co.ukcommonorganicchemistry.com The reaction is typically fast, occurring at room temperature. fishersci.co.ukrsc.org

| Reagents | Solvent | Temperature | Time | Reference |

|---|---|---|---|---|

| 25% TFA | DCM | Room Temperature | 2 hours | fishersci.co.uk |

| TFA (neat or in solution) | DCM | 0°C to Room Temperature | 1-18 hours | commonorganicchemistry.comrsc.org |

Hydrochloric Acid (HCl): A solution of hydrogen chloride in an organic solvent, such as dioxane or methanol, is another effective method for Boc deprotection. commonorganicchemistry.comnih.govarizona.edu This protocol provides the deprotected amine as a hydrochloride salt, which is often a stable, crystalline solid that can be easily handled. researchgate.net

| Reagents | Solvent | Temperature | Time | Reference |

|---|---|---|---|---|

| 4M HCl | Dioxane | Room Temperature | 30 minutes - 16 hours | commonorganicchemistry.comnih.govresearchgate.net |

| Concentrated HCl | Methanol/Water | Not specified | Not specified | commonorganicchemistry.com |

| 6N HCl | Aqueous | Not specified | Not specified | jgtps.com |

Functionalization Reactions at the Piperazine Ring

The presence of a free secondary amine on (S)-1-Boc-3-isopropylpiperazine allows for a wide array of functionalization reactions. These transformations are fundamental to incorporating the piperazine motif into more complex molecules.

The unprotected secondary amine of N-Boc piperazines is a potent nucleophile. It readily participates in nucleophilic substitution reactions with various electrophiles, most commonly alkyl halides and aryl halides. This allows for the introduction of diverse substituents at the N4 position. For instance, 1-Boc-piperazine undergoes Buchwald-Hartwig coupling reactions with aryl halides, demonstrating its utility in forming carbon-nitrogen bonds with aromatic systems. sigmaaldrich.com Similarly, it can be used to prepare series of (m-phenoxy)phenyl substituted piperazine derivatives. sigmaaldrich.com

Coupling reactions are a cornerstone of modern organic synthesis and are widely applied to functionalize N-Boc piperazines. These reactions enable the formation of key structural linkages found in many biologically active compounds.

Coupling Reactions

Peptide Coupling Reactions

The piperazine moiety is a common scaffold in peptidomimetics and therapeutic peptides. The integration of this compound into a peptide chain typically proceeds via standard solution-phase or solid-phase peptide synthesis (SPPS) protocols. The core of this process involves two key steps: the deprotection of the Boc group and the subsequent coupling reaction.

First, the tert-butoxycarbonyl (Boc) protecting group at the N1 position is removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to expose the secondary amine. This newly freed amine then serves as a nucleophile in the next step. The N-terminal amino acid of the growing peptide chain, with its carboxylic acid group suitably activated by a coupling agent, is then introduced. The piperazine's secondary amine attacks the activated carbonyl, forming a new amide bond and extending the peptide sequence. This cycle of deprotection and coupling can be repeated to build larger peptide structures. mdpi.com

A variety of coupling agents can be employed to facilitate this amide bond formation, each with its own mechanism for activating the carboxylic acid group.

| Coupling Agent | Abbreviation | Typical Reaction Conditions |

|---|---|---|

| Propylphosphonic Anhydride | T3P® | N-protected amino acid, DIPEA, in an organic solvent like ethyl acetate (B1210297) or THF. |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | N-protected amino acid, base (e.g., DIPEA), in DMF or DCM. |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | N-protected amino acid, base (e.g., DIPEA or collidine), in DMF. |

| (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU | N-protected amino acid, base (e.g., DIPEA), in DMF. |

Reductive Alkylation

Reductive alkylation is a powerful method for functionalizing the secondary amine at the N4 position of the this compound ring. This reaction allows for the introduction of a wide array of alkyl groups, forming a tertiary amine. The process involves the reaction of the piperazine's N4-amine with a carbonyl compound (an aldehyde or ketone) to form a transient iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent to yield the N-alkylated product. nih.gov

The choice of reducing agent is critical to the success of the reaction, as it must be capable of reducing the iminium ion without reducing the starting carbonyl compound. Sodium triacetoxyborohydride (B8407120) is a frequently used reagent for this purpose due to its mildness and selectivity.

| Carbonyl Substrate | Reducing Agent | Solvent | Resulting N4-Substituent |

|---|---|---|---|

| Formaldehyde | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Dichloromethane (DCM) | Methyl |

| Acetone | Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Isopropyl |

| Cyclohexanone | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) | Cyclohexyl |

| Benzaldehyde | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) | Benzyl |

C-H Functionalization Strategies

Direct functionalization of carbon-hydrogen (C-H) bonds represents a highly efficient strategy for elaborating the core structure of this compound, avoiding the need for pre-functionalized starting materials. beilstein-journals.org Recent advances in catalysis have enabled selective reactions at the C-H bonds adjacent to the nitrogen atoms (the α-positions).

Organic photoredox catalysis has emerged as a mild and effective method for the site-selective C-H alkylation of piperazines. acs.orgnih.govnsf.gov This strategy relies on the electronic differentiation between the two nitrogen atoms in the piperazine ring. acs.org In this compound, the N4-nitrogen is more electron-rich and thus more easily oxidized than the N1-nitrogen, which is part of an electron-withdrawing carbamate group. acs.org

The general mechanism proceeds as follows:

A photocatalyst, upon excitation by visible light, performs a single-electron transfer (SET) to oxidize the more electron-rich N4-nitrogen, forming a nitrogen-centered radical cation. mdpi.comacs.org

A mild base in the reaction mixture facilitates deprotonation of an adjacent C-H bond (at C3 or C5), leading to the formation of a key α-amino radical intermediate. mdpi.comacs.org

This α-amino radical can then be intercepted by a radical acceptor, such as an electron-deficient alkene, to form a new carbon-carbon bond, yielding the C-H alkylated piperazine product. acs.org

| Component | Example | Function |

|---|---|---|

| Photocatalyst | Acridinium salts (e.g., Mes-Acr-Me⁺) or Iridium complexes (e.g., Ir(ppy)₃) | Absorbs light and initiates the SET process. beilstein-journals.org |

| Light Source | Blue LEDs | Excites the photocatalyst. |

| Radical Acceptor | Electron-deficient alkenes (e.g., acrylates, vinyl sulfones) | Couples with the α-amino radical. beilstein-journals.org |

| Solvent | Acetonitrile (MeCN) or Dimethylformamide (DMF) | Dissolves reactants. |

Directed C-H lithiation offers another route to functionalize the piperazine ring, providing complementary reactivity to photoredox methods. In this approach, a directing group on the molecule coordinates to an organolithium base, delivering it to a specific C-H bond and enabling its deprotonation (lithiation). nsf.gov For this compound, the carbonyl oxygen of the N1-Boc group can serve as an effective directing group. researchgate.net

This directs the lithiation to one of the adjacent C-H bonds, primarily at the C2 position. The resulting organolithium intermediate is a potent nucleophile that can be trapped by a wide range of electrophiles, allowing for the introduction of various functional groups at this position. The reaction is typically performed at low temperatures to control reactivity and prevent side reactions. researchgate.net

| Base | Conditions | Electrophile (E⁺) | Introduced Group (-E) |

|---|---|---|---|

| sec-Butyllithium (s-BuLi) | THF, -78 °C to -30 °C | Iodine (I₂) | Iodo (-I) |

| sec-Butyllithium (s-BuLi) | THF, -78 °C | N,N-Dimethylformamide (DMF) | Formyl (-CHO) |

| sec-Butyllithium (s-BuLi) | THF, -78 °C | Benzaldehyde (PhCHO) | Hydroxy(phenyl)methyl (-CH(OH)Ph) |

| sec-Butyllithium (s-BuLi) | THF, -78 °C | Carbon dioxide (CO₂) | Carboxyl (-COOH) |

Ring Expansion and Contraction Reactions (if applicable in context of derivatives)

While ring expansion and contraction reactions are not commonly reported for the this compound scaffold itself, such transformations are known for related saturated N-heterocycles and their derivatives. These reactions provide pathways to fundamentally different ring systems, such as pyrrolidines or diazepanes.

A plausible ring contraction strategy applicable to a piperazine derivative could involve a photomediated reaction. nih.gov For instance, an N-acyl piperazine derivative could undergo a Norrish Type II reaction. Upon photoexcitation, this could lead to a 1,5-hydrogen atom transfer from a ring carbon to the acyl oxygen, forming a 1,4-diradical. Subsequent homolytic cleavage of the C-N bond could result in ring opening, followed by cyclization of the resulting intermediate to form a substituted pyrrolidine. nih.gov

Applications of S 1 Boc 3 Isopropylpiperazine in Advanced Organic Synthesis

Chiral Building Block in Complex Molecule Synthesis

In chemical synthesis, a building block is a molecular fragment or a real chemical compound whose molecules possess reactive functional groups that allow them to be pieced together to create larger, more complex structures. Chiral building blocks are optically pure compounds used as starting materials in the synthesis of pharmaceuticals and natural products. The use of such chiral precursors is critical because biological targets like enzymes and receptors are themselves chiral, and their interaction with drug molecules often requires a precise stereochemical match. benchchem.com

(S)-1-Boc-3-isopropylpiperazine serves as an exemplary chiral building block. sigmaaldrich.com Its utility is anchored in its specific three-dimensional arrangement. The "(S)" designation indicates a defined stereochemistry at the 3-position of the piperazine (B1678402) ring, which is substituted with an isopropyl group. cymitquimica.com This chirality is crucial, as different enantiomers (S- vs. R-isomers) can exhibit vastly different biological activities. benchchem.comcymitquimica.com The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is also synthetically important. cymitquimica.com This group masks the amine's reactivity, allowing chemists to perform reactions selectively at the other unprotected nitrogen atom, and can be easily removed under specific conditions to allow for further molecular modifications. benchchem.comsmolecule.com

The piperazine ring is a common structural motif found in a wide array of biologically active molecules and pharmaceuticals. smolecule.comnih.gov The specific structure of this compound makes it an important intermediate for creating piperazine derivatives with potential therapeutic applications. Research has shown its direct use in the preparation of heteroaromatic derivatives designed to act as PDE4 (Phosphodiesterase-4) inhibitors. chemicalbook.comusbio.net PDE4 is an enzyme involved in inflammatory pathways, and its inhibitors are investigated for treating conditions like asthma and chronic obstructive pulmonary disease (COPD). The stereochemistry of the (S)-isomer can lead to distinct binding affinities and pharmacological profiles compared to its (R)-counterpart, which is a key consideration in the development of targeted therapies. benchchem.com

Combinatorial chemistry is a technique used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.goviipseries.org This approach involves systematically and repetitively linking various "building blocks" together in all possible combinations. nih.goviipseries.org These libraries are then subjected to high-throughput screening to identify compounds that interact with a specific biological target, serving as "hits" for further drug development. nih.govijpsonline.com

This compound is a valuable building block for the creation of such libraries. nih.gov Its bifunctional nature—having two nitrogen atoms with different reactivities (one protected, one free)—allows for controlled, stepwise additions of other chemical fragments. benchchem.comsmolecule.com This enables the generation of a vast array of unique piperazine-based compounds, expanding the chemical space available for screening against new and existing drug targets. iipseries.org

Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

A precursor is a compound that participates in a chemical reaction that produces another compound. incb.org In pharmaceutical manufacturing, precursors are the starting materials for the synthesis of intermediates and, ultimately, the Active Pharmaceutical Ingredient (API)—the component of a drug that produces its therapeutic effect. This compound is a key precursor used in the synthesis of more complex molecules intended to be or to become APIs. benchchem.comcymitquimica.com The Boc group serves as a reliable protecting group, ensuring that the nitrogen it is attached to does not react out of turn, a fundamental strategy in multi-step pharmaceutical synthesis. cymitquimica.comsmolecule.com

The journey of a drug from concept to clinic is a long and complex process where the molecular structure of a candidate compound is meticulously refined. Chiral building blocks like this compound play a crucial role in the lead optimization phase of this process. The structural features of this compound contribute to key pharmaceutical properties. For example, the isopropyl group can increase the molecule's lipophilicity (its ability to dissolve in fats or lipids), which can improve its capacity to cross cellular membranes and reach intracellular targets. benchchem.com The piperazine core is a well-established pharmacophore (the essential part of a molecule responsible for its biological activity) that is known to interact with various biological targets. benchchem.comsmolecule.com By using this building block, medicinal chemists can systematically synthesize a series of related compounds to fine-tune the potency, selectivity, and pharmacokinetic profile of a potential new drug. benchchem.comcymitquimica.com

A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. benchchem.com In drug development, ligands are designed to bind to specific targets like receptors or enzymes to modulate their function. The synthesis of effective ligands requires precise control over the molecule's three-dimensional shape, as the binding sites of biological targets are highly specific. benchchem.com

This compound serves as a valuable scaffold for building such ligands. Its rigid, chiral structure provides a defined orientation for attaching other functional groups. benchchem.com This is critical because a target may only bind with one specific enantiomer of a chiral drug. benchchem.comcymitquimica.com Research indicates that derivatives of this compound have been explored for their potential as ligands for various receptors, including dopamine (B1211576) and serotonin (B10506) receptors. benchchem.com A specific application is its use in preparing PDE4 inhibitors, demonstrating its utility in creating ligands for a defined enzymatic target. chemicalbook.comusbio.net

Selective Serotonin Reuptake Inhibitors (SSRIs) are a prominent class of drugs used in the treatment of depression and other mood disorders. researchgate.net They function by blocking the reabsorption (reuptake) of the neurotransmitter serotonin in the brain, thereby increasing its availability. nih.gov The piperazine chemical structure is a known motif in compounds that interact with the serotonin system. nih.gov In fact, various drugs in the piperazine class have been investigated for their effects on serotonergic pathways, including in the development of novel SSRIs. nih.gov

Given its defined stereochemistry and piperazine core, this compound is a highly relevant precursor for the rational design and synthesis of new SSRI candidates. Its structure provides a foundation upon which chemists can build molecules intended to interact with the serotonin transporter (SERT), the primary target of SSRI drugs. nih.govnih.gov The specific (S)-chirality and the nature of the isopropyl group can influence the binding affinity and selectivity for SERT, making it a valuable tool in the search for next-generation antidepressants. benchchem.com

Design and Synthesis of Ligands for Specific Biological Targets

Modulation of Receptor Binding Affinity and Selectivity

The piperazine ring is a well-established scaffold in medicinal chemistry, known for its ability to interact with various biological targets. nih.gov The two nitrogen atoms within the six-membered ring provide a high polar surface area and act as hydrogen bond donors and acceptors, properties that can enhance target affinity and specificity. nih.gov Derivatives of piperazine are frequently explored as ligands for receptors such as dopamine and serotonin. nih.gov

The this compound molecule serves as a key starting material for creating derivatives with modulated receptor binding profiles. The Boc protecting group allows for selective chemical reactions at the second nitrogen of the piperazine ring, enabling the introduction of diverse substituents. nih.gov The isopropyl group and the inherent chirality at the 3-position can influence how the final molecule fits into a receptor's binding pocket, potentially increasing its affinity and selectivity for a specific target over others. nih.govrti.org Furthermore, the lipophilicity added by the Boc and isopropyl groups can be advantageous, potentially improving the ability of derivative compounds to cross cell membranes and reach their intracellular targets. nih.gov By systematically modifying the piperazine scaffold originating from this compound, chemists can fine-tune the resulting molecule's interaction with specific receptors, a critical step in drug discovery. nih.gov For instance, ligands acting at the glycine (B1666218) and polyamine sites of the NMDA receptor complex have been shown to modulate the binding affinity of other compounds. nih.gov

Kinase Inhibitors

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in diseases like cancer. nih.gov Consequently, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research. nih.gov While direct use of this compound as a kinase inhibitor is not its primary function, it is a valuable building block for synthesizing more complex molecules with such activity. Specifically, this compound is utilized in the preparation of heteroaromatic derivatives that function as PDE4 (Phosphodiesterase 4) inhibitors. Like kinases, phosphodiesterases are crucial enzymes in cell signaling pathways, and their inhibition is a therapeutic strategy for various inflammatory conditions.

The synthesis of these inhibitors involves using the this compound core and adding other chemical moieties to it. The piperazine structure provides a reliable and structurally rigid scaffold that can be appropriately substituted to interact with the active site of the target enzyme. nih.gov The defined (S)-stereochemistry of the isopropyl group can be crucial for achieving a precise fit into the enzyme's binding pocket, which is essential for potent and selective inhibition.

Neuropeptide S Receptor Antagonists

The neuropeptide S (NPS) system is involved in a range of central nervous system functions, and its modulation through receptor antagonists is being investigated for treating conditions like anxiety, substance abuse, and sleep disorders. Research into NPS receptor antagonists has led to the discovery of various molecular structures, including both peptide-based antagonists and small molecules based on scaffolds like oxazolo[3,4-α]pyrazine.

While piperazine and its derivatives are common structural motifs in CNS-active compounds due to their favorable properties, there is no specific documentation in the available literature that describes the direct use of this compound in the synthesis of Neuropeptide S receptor antagonists. The development of potent antagonists often involves complex scaffolds where features like stereochemistry and specific substitutions are critical for activity. For example, one study found that incorporating basic amine-containing substituents, such as piperidinoethyl ureas, could produce potent antagonists with improved solubility.

Stereoselective Introduction of Isopropyl and Piperazine Moieties

In the synthesis of chiral drugs, the precise control of stereochemistry is paramount. This compound, with the IUPAC name tert-butyl (3S)-3-isopropylpiperazine-1-carboxylate, is a chiral building block that provides a pre-formed piperazine ring with an isopropyl group fixed in the (S)-configuration at the C-3 position. This allows chemists to introduce these two important structural features into a larger target molecule in a single, stereochemically defined step.

The use of such a pre-made chiral synthon circumvents the need for complex stereoselective synthesis or chiral separation later in the synthetic route, which can often be inefficient. The Boc group at the N-1 position ensures that this nitrogen is protected, allowing for modifications to be selectively directed to the N-4 nitrogen, further enhancing its utility as a versatile synthetic intermediate.

Impact of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms in a molecule can have a profound effect on its biological activity. rti.org The two enantiomers (mirror-image isomers) of a chiral drug can exhibit significant differences in their potency, receptor selectivity, metabolism, and potential for toxicity. rti.org Biological systems, such as enzymes and receptors, are themselves chiral and will often interact differently with each enantiomer. rti.org

In many cases, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. rti.org The biological activity of compounds derived from 3-isopropylpiperazine is highly dependent on its stereochemistry. The (S)-isomer may exhibit distinct binding affinities and pharmacological profiles compared to its (R)-isomer counterpart. nih.gov This principle is demonstrated across various classes of molecules, where the "natural" or specific stereoisomer often shows significantly higher potency. Therefore, the use of an enantiomerically pure starting material like this compound is a critical strategy in drug design to produce a final compound with an optimized and predictable pharmacological profile. rti.org

Table 1: Comparison of Isomers

| Feature | This compound | (R)-1-Boc-3-isopropylpiperazine |

|---|---|---|

| CAS Number | 475272-54-9 | 928025-63-2 |

| Stereochemistry | (S)-configuration at C-3 | (R)-configuration at C-3 |

| Biological Implication | The specific (S)-stereochemistry can lead to distinct binding affinities and activities in receptor-targeted drug candidates. nih.gov | The (R)-isomer will interact differently with chiral biological targets, leading to a different pharmacological profile. rti.org |

Application in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis of a series of related compounds to determine how specific structural features influence their biological activity. The piperazine scaffold is exceptionally well-suited for such studies because its structure can be easily and systematically modified. nih.gov

This compound serves as an excellent starting point for SAR studies. It provides a rigid core with several key features:

A defined stereocenter: The fixed (S)-stereochemistry at the C-3 position allows researchers to probe how this specific spatial arrangement affects activity. nih.gov

An isopropyl group: This group provides a certain level of lipophilicity and steric bulk, the impact of which can be compared against derivatives with different substituents at this position.

Two distinct nitrogen atoms: The Boc-protected N-1 and the unprotected N-4 offer two sites for differential functionalization. Chemists can add a variety of substituents to the N-4 position and then, after removing the Boc group, explore modifications at the N-1 position. nih.gov

This systematic approach enables the mapping of the chemical requirements for biological activity, helping to design molecules with improved potency, selectivity, and better pharmacokinetic properties. nih.gov

Exploration of Chemical Space Around Piperazine Scaffold

The concept of "chemical space" refers to the vast number of possible molecules that could theoretically be created. Exploring biologically relevant regions of this space is a key goal in drug discovery. The piperazine ring is considered a "privileged scaffold" because it appears in numerous bioactive compounds, suggesting it is well-suited for interacting with biological targets. nih.gov

Using a defined building block like this compound allows for a focused and efficient exploration of the chemical space around this valuable scaffold. Instead of random synthesis, chemists can start from this chiral intermediate to build libraries of related but novel compounds. This approach, sometimes informed by the principles of Biology-Oriented Synthesis (BIOS), leverages a scaffold known to have biological relevance to increase the probability of finding new bioactive molecules. The specific stereochemistry and substitution pattern of this compound provides a unique starting vector for creating derivatives that occupy new regions of chemical space, potentially leading to the discovery of compounds with novel therapeutic applications. nih.gov

Analytical and Characterization Research on S 1 Boc 3 Isopropylpiperazine and Its Derivatives

Chromatographic Techniques for Enantiomeric Purity Determination

The separation of enantiomers is a crucial step in the synthesis and quality control of chiral molecules like (S)-1-Boc-3-isopropylpiperazine. Chromatographic methods, particularly High-Performance Liquid Chromatography and Gas Chromatography with chiral stationary phases, are the predominant techniques for determining enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. nih.gov The method relies on the use of a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times. For piperazine (B1678402) derivatives, polysaccharide-based CSPs have proven to be highly effective. nih.govcapes.gov.br

Research on 1,4-disubstituted piperazine derivatives has shown that CSPs such as Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)), Chiralcel OJ (cellulose tris(4-methylbenzoate)), and Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) can successfully resolve these types of compounds. nih.govcapes.gov.br The enantioselective separation on these phases is influenced by factors such as the lipophilicity and steric bulk of the substituents on the piperazine ring. nih.gov The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol), is critical for optimizing the separation. nih.govresearchgate.net While specific literature detailing the HPLC separation of this compound is scarce, established methods for similar structures provide a strong foundation for method development.

A typical starting point for the chiral HPLC analysis of this compound would involve screening various polysaccharide-based columns with a mobile phase consisting of n-hexane and an alcohol modifier.

Table 1: Illustrative Chiral HPLC Method Parameters for Piperazine Derivatives

| Parameter | Setting | Rationale / Source |

|---|---|---|

| Chiral Stationary Phase (CSP) | Chiralpak® AD-H, Chiralcel® OD-H, or Chiralcel® OJ | Proven effective for resolving various piperazine and amine derivatives. nih.govcapes.gov.br |

| Column Dimensions | 250 x 4.6 mm, 5 µm | Standard dimensions for analytical chiral separations. researchgate.net |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) | Common mobile phase for normal-phase chiral separations, offering good solubility and selectivity. nih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. researchgate.net |

| Temperature | 25 °C | Room temperature is a common starting point for method development. |

| Detection | UV at 210-220 nm | The Boc-carbamate group provides UV absorbance at lower wavelengths. |

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) offers a high-resolution alternative for determining the enantiomeric purity of volatile or derivatized chiral compounds. The use of capillary columns coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, is standard practice for this type of analysis. researchgate.net These CSPs, such as Lipodex® or Hydrodex®, create a chiral environment within the column that allows for the differential interaction and separation of enantiomers. researchgate.net

The precision of GC in determining enantiomeric purity can be very high, making it suitable for detecting even small deviations from a 1:1 racemic mixture. researchgate.net For a compound like this compound, direct analysis might be possible due to its moderate volatility. If necessary, derivatization of the secondary amine could be employed to improve its chromatographic properties. Key parameters to optimize include the temperature program, carrier gas flow rate, and the specific type of chiral column.

Table 2: General GC Method Parameters for Chiral Amine Analysis

| Parameter | Setting | Rationale / Source |

|---|---|---|

| Chiral Stationary Phase (CSP) | Cyclodextrin-based (e.g., derivatized β- or γ-cyclodextrin) | Widely used and effective for a broad range of chiral compounds, including amines. researchgate.netresearchgate.net |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for high-resolution capillary GC. |

| Carrier Gas | Helium or Hydrogen | Common carrier gases in GC, providing good efficiency. |

| Injection Mode | Split/Splitless | Chosen based on sample concentration. |

| Oven Program | Isothermal or Gradient (e.g., 100°C to 250°C) | Optimized to achieve baseline separation of enantiomers in a reasonable time. |

| Detector | Flame Ionization Detector (FID) | A universal and sensitive detector for organic compounds. |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of newly synthesized compounds like this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. escholarship.org

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The tert-butyl group of the Boc protector will yield a characteristic singlet integrating to nine protons around 1.4 ppm. The isopropyl group will exhibit a doublet for the two methyl groups and a multiplet for the methine proton. The protons on the piperazine ring will appear as a complex series of multiplets, typically in the 2.5-4.0 ppm range, due to coupling with each other. The N-H proton of the secondary amine will appear as a broad singlet, the chemical shift of which can be concentration-dependent.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this includes signals for the isopropyl methyl carbons, the isopropyl methine carbon, the various piperazine ring carbons, the quaternary and methyl carbons of the Boc group, and the carbonyl carbon of the carbamate (B1207046), which appears significantly downfield (~155 ppm). Data for the parent compound, 1-Boc-piperazine, shows piperazine ring carbons at ~44 ppm and the Boc-protected ring carbons at ~40 and ~46 ppm. chemicalbook.comrsc.org

Table 3: Predicted NMR Spectral Data for this compound

| Group | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

|---|---|---|

| Boc Group (-C(CH₃)₃) | ~1.4 (s, 9H) | ~28.5 (3C) |

| Boc Group (-C=O) | - | ~155 |

| Boc Group (-C(CH₃)₃) | - | ~80 |

| Isopropyl (-CH(CH₃)₂) | ~0.9 (d, 6H) | ~18-20 (2C) |

| Isopropyl (-CH(CH₃)₂) | Multiplet (1H) | ~30-35 |

| Piperazine Ring (-CH₂-, -CH-) | ~2.5 - 4.0 (m, 7H) | ~40 - 60 (5C) |

| Piperazine Ring (-NH-) | Broad singlet (1H) | - |

Mass Spectrometry (MS, HRMS-ESI)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, typically yielding the protonated molecular ion [M+H]⁺. escholarship.org

For this compound (C₁₂H₂₄N₂O₂), the expected monoisotopic mass is 228.1838. High-Resolution Mass Spectrometry (HRMS) can confirm this mass with high accuracy, which in turn confirms the molecular formula. The ESI mass spectrum would be expected to show a prominent peak at m/z 229.1911, corresponding to [C₁₂H₂₅N₂O₂]⁺. A common fragmentation pathway for Boc-protected amines involves the loss of the Boc group or parts of it, which could lead to fragment ions at m/z 173 (loss of isobutylene (B52900), C₄H₈) and m/z 129 (loss of the entire Boc group, C₅H₉O₂). The mass spectrum for the parent 1-Boc-piperazine shows a base peak corresponding to the loss of the tert-butyl group. nist.gov

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₂H₂₅N₂O₂]⁺ | 229.1911 | Protonated molecular ion |

| [M-C₄H₈+H]⁺ | [C₈H₁₇N₂O₂]⁺ | 173.1285 | Loss of isobutylene from Boc group |

| [M-Boc+H]⁺ | [C₇H₁₇N₂]⁺ | 129.1386 | Loss of the Boc group |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be characterized by several key absorption bands.

A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the urethane (B1682113) (Boc) group. The N-H stretching vibration of the secondary amine in the piperazine ring typically appears as a moderate band around 3300-3350 cm⁻¹. Aliphatic C-H stretching vibrations from the isopropyl and piperazine methylene (B1212753) groups will be observed just below 3000 cm⁻¹. The spectrum for the parent compound, 1-Boc-piperazine, shows a strong C=O stretch at 1695 cm⁻¹ and C-H stretches between 2800 and 3000 cm⁻¹. nist.gov

Table 5: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3350 | Medium |

| Alkyl (C-H) | Stretch | 2850 - 2960 | Medium to Strong |

| Urethane Carbonyl (C=O) | Stretch | 1680 - 1700 | Strong |

| Amine (C-N) | Stretch | 1000 - 1250 | Medium |

X-ray Crystallography for Absolute Configuration and Conformation Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal evidence of its absolute configuration and solid-state conformation. This technique relies on the diffraction pattern produced when a single crystal of the compound is irradiated with X-rays.

For chiral molecules like this compound, single-crystal X-ray diffraction is the most powerful tool to unambiguously establish the stereochemistry at the chiral center (C3). The analysis of the diffraction data allows for the precise determination of bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. The piperazine ring in such structures typically adopts a chair conformation to minimize steric strain. The bulky tert-butoxycarbonyl (Boc) group at the N1 position and the isopropyl group at the C3 position will have preferred orientations (equatorial or axial) in the crystal lattice, which can be elucidated from the crystallographic data.

A search of the Cambridge Structural Database (CSD), a comprehensive repository for small-molecule crystal structures, did not yield a publicly available crystal structure for this compound at the time of this writing. wikipedia.orgcam.ac.ukcam.ac.uk However, the crystallographic analysis of numerous derivatives of N-Boc-piperazine has been reported, consistently showing the piperazine ring in a chair conformation. For instance, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate reveals a chair conformation for the piperazine ring with di-equatorial substitution. nih.gov The determination of the absolute configuration from X-ray diffraction data for a chiral light-atom molecule (containing no atom heavier than oxygen) is often achieved by analyzing anomalous scattering effects, typically requiring high-quality data and careful refinement.

The table below summarizes the kind of crystallographic data that would be obtained from an X-ray analysis of this compound.

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry of the crystal lattice (e.g., P2₁) |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Z | Number of molecules in the unit cell |

| Key Bond Lengths (Å) | C-N, C-C, C=O bond distances |

| Key Bond Angles (°) | Angles around the chiral center and within the piperazine ring |

| Torsion Angles (°) | To define the chair conformation of the piperazine ring and the orientation of the substituents |

| Absolute Configuration | Unambiguously determined as (S) at the C3 position |

This table is illustrative of the data that would be generated from a successful X-ray crystallographic analysis and is not based on experimental data for the specific compound.

Optical Rotation Measurements

Optical rotation is a chiroptical property of a chiral substance that causes the plane of polarized light to rotate. The direction and magnitude of this rotation are characteristic of the compound, its concentration, the solvent, temperature, and the wavelength of the light used. The specific rotation, [α], is a standardized measure of this property.

For this compound, the measurement of its optical rotation would confirm its enantiomeric nature. A non-zero optical rotation value would indicate that the sample is not a racemic mixture. The sign of the rotation (+ or -) is an empirical value and does not directly correlate with the (S) or (R) designation without comparison to a standard of known absolute configuration.

The table below presents the reported optical rotation for (S)-1-Boc-3-methylpiperazine, which serves as a reference for a similar chiral piperazine derivative.

| Compound | Specific Rotation ([α]/D) | Conditions |

| (S)-1-Boc-3-methylpiperazine | -16 ± 2° | c = 1 in dioxane |

Data obtained from a commercial supplier's product information. sigmaaldrich.com

The specific rotation of this compound would need to be determined experimentally. Such a measurement would be a critical component of its full analytical characterization, complementing the structural information obtained from other techniques like NMR spectroscopy and mass spectrometry.

Computational and Theoretical Studies of S 1 Boc 3 Isopropylpiperazine

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the preferred binding orientation of a ligand to a receptor. For piperazine (B1678402) derivatives, these studies are instrumental in elucidating the key interactions that govern their biological activity.

Docking simulations have been employed to understand how piperazine-containing compounds interact with various receptors, such as the sigma-1 receptor (S1R) and peroxisome proliferator-activated receptor delta (PPARδ). nih.govnii.ac.jp These studies reveal the specific binding modes and the crucial amino acid residues involved in stabilizing the ligand-receptor complex.

For instance, in studies of similar piperazine-based compounds, the docking poses have shown strong anchoring to the receptor through interactions like salt bridges and hydrogen bonds. nih.gov A common interaction observed is the formation of a salt bridge with acidic residues like glutamate (Glu) within the binding pocket. nih.gov Furthermore, hydrophobic interactions play a significant role in the binding of ligands with isopropyl groups. nii.ac.jp The (S)-isopropyl group can fit into hydrophobic surfaces of the receptor, which can be achieved by adjusting the twist angle of the piperazine ring. nii.ac.jp

| Interaction Type | Receptor Residue (Example) | Ligand Moiety | Significance |

| Salt Bridge | Glutamate (Glu172) | Piperazine Nitrogen | Strong anchoring to the receptor nih.gov |

| Hydrogen Bond | Glutamate (Glu172) | Piperazine NH | Reinforces binding affinity nih.gov |

| Hydrophobic Interaction | Various | Isopropyl Group | Fits into hydrophobic pockets, influencing selectivity nii.ac.jp |

This table is generated based on findings for structurally related piperazine compounds.

Conformational analysis is critical for understanding the three-dimensional structure of (S)-1-Boc-3-isopropylpiperazine and its influence on biological activity. The piperazine ring can exist in various conformations, such as chair and boat forms, and the presence of the bulky Boc and isopropyl groups will influence the energetically preferred shapes.

Energy landscape analysis, often derived from molecular dynamics simulations, can map the different conformational substates available to the molecule and the energy barriers between them. nih.gov This analysis helps in identifying the low-energy, and therefore more populated, conformations that are likely to be biologically relevant. For flexible molecules like piperazine derivatives, understanding the conformational landscape is essential as the bioactive conformation that binds to a receptor may not be the lowest energy conformation in solution. nih.gov

| Conformational Feature | Description | Impact on Binding |

| Piperazine Ring Pucker | Can adopt chair, boat, or twist-boat conformations. | The specific pucker determines the spatial orientation of substituents, affecting fit within a binding site. |